Isoquinolina-3-carboxilato de metilo

Descripción general

Descripción

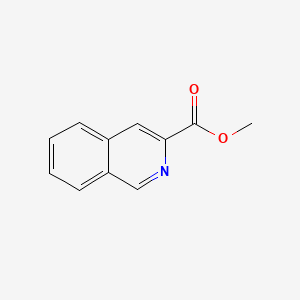

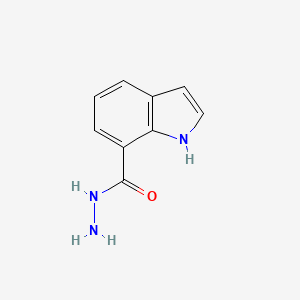

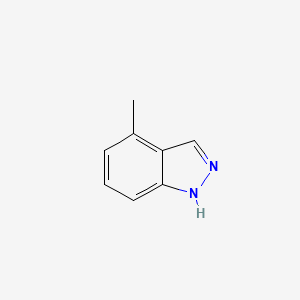

Methyl isoquinoline-3-carboxylate is a compound that has been the subject of various synthetic methodologies due to its relevance in medicinal chemistry and as a building block in organic synthesis. The compound is characterized by the isoquinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a carboxylate group at the third position and a methyl group as a substituent.

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored through different approaches. One method involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes, which allows for the synthesis of C1-benzyl and -benzoyl isoquinolines . Another efficient method for synthesizing isoquinoline-3-carboxylate compounds has been reported, where a moderate yield was achieved by refluxing a specific methyl ester in HMTA/TFA . Additionally, novel synthetic routes have been developed for related compounds, such as the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles , and the one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been elucidated using various analytical techniques. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by NMR, LC/MS, and single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their functionalization and application in synthesis. For example, the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline from a specific carbamate involves a mechanism that includes the formation of a cis-arylcyclopropylamine . The Heck-mediated synthesis has also been employed to create complex structures such as naphtho[2,1-f]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The presence of substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its chemical behavior and stability . The synthesis of these compounds often involves conditions that take advantage of their physical properties, such as solvent-free processes assisted by microwave technology .

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Compuestos Farmacológicamente Activos

Isoquinolina-3-carboxilato de metilo: sirve como un bloque de construcción clave en la química medicinal para la síntesis de varios compuestos farmacológicamente activos. Su núcleo de isoquinolina es un motivo común en muchos fármacos aprobados por la FDA y productos naturales, exhibiendo un amplio espectro de respuestas biológicas . La versatilidad del compuesto permite la creación de moléculas con propiedades anticancerígenas, antioxidantes, antiinflamatorias y antimicrobianas, entre otras .

Síntesis Orgánica: Desarrollo de Metodologías Sintéticas

En la síntesis orgánica, This compound se utiliza para desarrollar nuevas metodologías sintéticas. Por ejemplo, puede someterse a acoplamiento oxidativo cruzado deshidrogenativo con arenos metilados para sintetizar isoquinolinas C1-bencílicas y -benzoílicas . Estas metodologías amplían el conjunto de herramientas de los químicos sintéticos, permitiendo la creación de moléculas complejas para futuras investigaciones y desarrollo.

Descubrimiento de fármacos: Agonistas y antagonistas de receptores

Este compuesto ha mostrado potencial en la unión a los receptores de benzodiazepinas, lo que sugiere su utilidad en el desarrollo de agonistas y antagonistas de receptores. Esta aplicación es particularmente relevante en el campo de la neurociencia, donde la modulación de la actividad de los receptores puede conducir a nuevos tratamientos para diversos trastornos neurológicos.

Química Verde: Procesos Químicos Sostenibles

This compound: también es significativo en la química verde, donde existe una presión por procesos químicos más sostenibles. Su síntesis se puede lograr mediante métodos ecológicos, como reacciones multicomponentes de una sola olla y condiciones sin disolvente utilizando síntesis promovida por microondas e irradiación ultravioleta . Estos métodos reducen el impacto ambiental de la producción química.

Técnicas analíticas: Elucidación de la estructura molecular

La estructura molecular de los derivados de This compound puede ser elucidada utilizando diversas técnicas analíticas como RMN, LC/MS y difracción de rayos X de monocristal . Estas técnicas son cruciales para confirmar la estructura de los compuestos sintetizados y para comprender sus propiedades químicas y reactividad.

Funcionalización química: Creación de estructuras complejas

Finalmente, This compound es importante para la funcionalización química. Puede sufrir diversas reacciones químicas que son esenciales para su funcionalización, lo que lleva a la creación de estructuras complejas como nafto[2,1-f]isoquinolinas a través de la síntesis mediada por Heck . Esta aplicación es vital para ampliar la diversidad de entidades químicas disponibles para futuras investigaciones y desarrollo farmacéutico.

Mecanismo De Acción

Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against various plant bacteria . Treatment of bacterial cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of the bacteria were inhibited, and biofilm formation was prevented .

Safety and Hazards

Methyl isoquinoline-3-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Isoquinoline alkaloids are a large group of natural products in which isoquinolines form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, there is an urgent need to develop innovative and environmentally sustainable bactericides .

Propiedades

IUPAC Name |

methyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352385 | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27104-73-0 | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?

A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. Methyl isoquinoline-3-carboxylate, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in methyl isoquinoline-3-carboxylate) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.

Q2: How does the structure of methyl isoquinoline-3-carboxylate relate to its activity compared to beta-carbolines?

A2: Both methyl isoquinoline-3-carboxylate and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, methyl isoquinoline-3-carboxylate possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows methyl isoquinoline-3-carboxylate, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)